molecular formula C16H14ClF3N2O3 B3042826 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide CAS No. 680213-85-8

2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

Cat. No. B3042826
CAS RN: 680213-85-8
M. Wt: 374.74 g/mol
InChI Key: AVARHJAFEYMPIB-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a member of the nicotinamide family of molecules and has been shown to have promising effects in various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is not fully understood. However, it has been suggested that this compound may act through the activation of the nicotinamide adenine dinucleotide (NAD+) pathway. NAD+ is a coenzyme that plays a crucial role in various biochemical processes, including energy metabolism and DNA repair.
Biochemical and Physiological Effects:
2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of NAD+ in cells, which can lead to increased energy metabolism and DNA repair. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide in lab experiments is its potential therapeutic applications. This compound has been shown to have promising effects in various scientific research areas, which can lead to the development of new treatments for various diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide. One future direction is to further investigate its mechanism of action and how it affects various biochemical and physiological processes. Another future direction is to explore its potential therapeutic applications in more detail, particularly in the treatment of metabolic disorders and neurodegenerative diseases. Additionally, future studies can focus on optimizing the synthesis method of this compound to make it more accessible for lab experiments.
In conclusion, 2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its complex synthesis method, biochemical and physiological effects, and future directions make it a promising area of study for the development of new treatments for various diseases.

Scientific Research Applications

2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide has been shown to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to have potential in the treatment of metabolic disorders, such as obesity and diabetes.

properties

IUPAC Name

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3/c1-24-10-5-9(6-11(7-10)25-2)8-22-15(23)13-12(16(18,19)20)3-4-21-14(13)17/h3-7H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVARHJAFEYMPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,5-dimethoxybenzyl)-4-(trifluoromethyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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